Neurokinin-1 antagonist 1 is a compound that inhibits the activity of the neurokinin-1 receptor, which is involved in various physiological processes, including pain perception, stress response, and the regulation of nausea and vomiting. The neurokinin-1 receptor is primarily activated by substance P, a neuropeptide that plays a crucial role in mediating pain and inflammatory responses. Neurokinin-1 antagonists have gained attention for their potential therapeutic applications in treating conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety disorders.
Neurokinin-1 antagonist 1 is classified as a synthetic organic compound that acts as a selective antagonist for the neurokinin-1 receptor. It is derived from modifications of lead compounds identified through high-throughput screening techniques aimed at discovering effective receptor modulators. The development of neurokinin-1 antagonists has evolved significantly since the identification of the neurokinin-1 receptor, leading to various derivatives with improved pharmacological profiles.
The synthesis of neurokinin-1 antagonist 1 can be achieved through several methods. One notable approach involves the use of intramolecular cyclization techniques, which allow for the formation of complex ring structures integral to the compound's activity. For instance, a scalable synthetic route has been described for obtaining specific derivatives of neurokinin-1 antagonists without requiring chromatographic purification, making it suitable for large-scale production .
Key steps in the synthesis typically include:
The molecular structure of neurokinin-1 antagonist 1 is characterized by its complex arrangement of atoms that facilitate its interaction with the neurokinin-1 receptor. The general structure includes:
Data on molecular weights (for example, 534.43 g/mol for aprepitant) and specific atomic arrangements are critical for understanding how these compounds interact at a molecular level .
The chemical reactions involved in synthesizing neurokinin-1 antagonist 1 include:
For example, in one synthesis route, an intermediate compound undergoes oxidation followed by substitution to yield the final neurokinin-1 antagonist .
Neurokinin-1 antagonist 1 works by selectively blocking the neurokinin-1 receptor from being activated by substance P. This blockade prevents substance P from exerting its effects on pain transmission and inflammatory responses. The mechanism can be summarized as follows:
Studies have shown that these antagonists can effectively reduce symptoms associated with chemotherapy and other conditions linked to elevated levels of substance P .
The physical and chemical properties of neurokinin-1 antagonist 1 are essential for understanding its behavior in biological systems:
For instance, aprepitant exhibits favorable pharmacokinetic properties due to its structural modifications that enhance its half-life and bioavailability .
Neurokinin-1 antagonists have significant scientific uses across various fields:
The ongoing research into neurokinin-1 antagonists continues to uncover new therapeutic potentials, making them a vital area of study within pharmacology and medicinal chemistry .
Neurokinin signaling pathways constitute an evolutionarily conserved neuropeptide system that regulates diverse physiological processes, from nociception and inflammation to emotional regulation and emesis. These pathways operate primarily through three G protein-coupled receptors (NK1R, NK2R, NK3R) that bind endogenous tachykinins with varying selectivity. The discovery of non-peptide neurokinin-1 (NK1) receptor antagonists represents a significant advancement in targeting these pathways therapeutically, particularly for controlling emesis in chemotherapy patients. These antagonists exhibit high selectivity for the NK1 receptor subtype, competitively inhibiting substance P binding and preventing the transmission of emetic signals within the central nervous system [1] [3]. Their development has provided crucial insights into both the fundamental pharmacology of neurokinin systems and the therapeutic potential of receptor-specific modulation.
The tachykinin family comprises structurally related peptide neurotransmitters characterized by a conserved C-terminal motif (Phe-X-Gly-Leu-Met-NH₂), where X represents a variable hydrophobic residue that significantly influences receptor binding specificity. Mammalian tachykinins are encoded by two genes: TAC1 (producing substance P and neurokinin A) and TAC3 (producing neurokinin B). Substance P (SP) demonstrates highest affinity for NK1 receptors, neurokinin A (NKA) preferentially binds NK2 receptors, and neurokinin B (NKB) exhibits greatest selectivity for NK3 receptors [1] [6]. This ligand-receptor specificity is maintained across diverse physiological systems despite significant sequence homology among receptor subtypes. Beyond neuronal expression, tachykinins are produced in immune cells, endothelial cells, and various epithelial tissues, enabling their participation in neuroimmune crosstalk, vasoregulation, and inflammatory responses. The differential expression patterns of both ligands and receptors create tissue-specific signaling contexts that determine functional outcomes [6] [7].
Table 1: Endogenous Tachykinins and Receptor Binding Affinities
Tachykinin | Amino Acid Sequence | Primary Receptor | Secondary Receptors | Biological Half-Life |
---|---|---|---|---|
Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | NK1R (Ki ≈ 0.1-1 nM) | NK2R, NK3R | 2-5 minutes |
Neurokinin A | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ | NK2R (Ki ≈ 0.3-3 nM) | NK3R, NK1R | < 2 minutes |
Neurokinin B | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂ | NK3R (Ki ≈ 0.1-1 nM) | NK2R, NK1R | < 2 minutes |
Hemokinin-1 | Arg-Ser-Arg-Thr-Arg-Gln-Phe-Tyr-Gly-Leu-Met-NH₂ | NK1R (Ki ≈ 1-10 nM) | - | Undetermined |
Neurokinin receptors belong to class A (rhodopsin-like) G protein-coupled receptors (GPCRs), sharing a conserved architecture of seven transmembrane helices connected by intracellular and extracellular loops. The human NK1 receptor (NK1R) consists of 407 amino acids with a molecular weight of approximately 58 kDa. Its extracellular domain features two cysteine residues forming a disulfide bridge essential for structural integrity, while the intracellular C-terminal domain contains serine/threonine phosphorylation sites critical for receptor desensitization and internalization [5] [6]. All three neurokinin receptors primarily couple to Gαq/11 proteins, activating phospholipase Cβ (PLCβ) upon agonist binding. This catalyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis into inositol trisphosphate (IP₃) and diacylglycerol (DAG), triggering intracellular calcium mobilization and protein kinase C (PKC) activation [1] [8].
Despite this shared primary signaling mechanism, receptor subtypes exhibit distinct patterns of additional G protein coupling that contribute to functional diversity. NK1R demonstrates significant Gαs coupling in specific neuronal populations, activating adenylate cyclase and increasing cyclic AMP (cAMP) production. NK2R shows prominent Gαi/o coupling in gastrointestinal smooth muscle, inhibiting adenylate cyclase activity. NK3R exhibits context-dependent β-arrestin recruitment, influencing both receptor internalization and G protein-independent signaling pathways [6] [8]. The extracellular ends of helices V and VI form critical interaction domains for non-peptide antagonists, with conformational changes in these regions enabling high-affinity binding while stabilizing the receptor in inactive conformations [5].
Table 2: Neurokinin Receptor Subtypes and Signaling Properties
Receptor | Gene | Chromosome Location | Primary G Protein Coupling | Key Effector Pathways | Tissue Distribution |
---|---|---|---|---|---|
NK1R (SP-R) | TACR1 | 2p13.1 | Gαq/11 > Gαs | PLCβ → IP₃/DAG → Ca²⁺/PKC | CNS (amygdala, hippocampus), PNS, immune cells, endothelium |
NK2R (NKA-R) | TACR2 | 10q21-q22 | Gαq/11 > Gαi/o | PLCβ → IP₃/DAG → Ca²⁺/PKC | Peripheral smooth muscle (GI, respiratory), CNS (brainstem) |
NK3R (NKB-R) | TACR3 | 4q24-q25 | Gαq/11 → β-arrestin | PLCβ → IP₃/DAG → Ca²⁺/PKC | CNS (hypothalamus, basal ganglia), GI tract |
Substance P (SP) serves as the primary endogenous agonist for NK1 receptors, demonstrating approximately 100-fold greater affinity for NK1R versus other neurokinin receptors. Its flexible structure in aqueous environments adopts a bioactive conformation when interacting with membrane phospholipids, particularly ganglioside GM1 in lipid raft microdomains where NK1 receptors are concentrated. SP binding involves multiple receptor domains: the extracellular N-terminus (residues 11-21), extracellular loop 2 (ECL2; residues 173-177), and transmembrane helices 5 and 6 [6]. Critical hydrogen bonds form between SP's C-terminal carboxamide and receptor residues Gln165⁴⁶⁰ and His197⁵³⁹, while hydrophobic interactions involve SP residues Phe7, Phe8, and Leu10 with receptor hydrophobic pockets [5] [6].
Physiologically, SP-NK1R signaling modulates nociception transmission in spinal cord dorsal horns, neurogenic inflammation through vasodilation and plasma extravasation, and emotional processing in limbic structures. In pathological contexts, sustained SP release contributes to chronic inflammatory conditions (rheumatoid arthritis, inflammatory bowel disease), fibrotic processes (pulmonary, cardiac, and hepatic fibrosis), and cancer progression through promotion of angiogenesis, tumor cell proliferation, and metastasis [6] [7]. The SP/NK1R system also regulates exosome-mediated intercellular communication; SP-stimulated colonic epithelial cells sort microRNA-21 into exosomes that amplify inflammatory responses in adjacent cells, a process inhibitable by NK1R antagonists [7]. In the central nervous system, SP overexpression in stress-responsive circuits correlates with anxiety and depressive disorders, though clinical translation of NK1R antagonists for depression has proven challenging despite promising preclinical data [1] [2] [3].
Table 3: Substance P Functional Domains and Pathophysiological Correlates
SP Domain | Residues | Receptor Interaction Sites | Physiological Functions | Pathophysiological Associations |
---|---|---|---|---|
N-terminal | Arg1-Pro2-Lys3-Pro4 | Receptor N-terminus | Modulatory, low affinity binding | Limited direct involvement |
Central | Gln5-Gln6-Phe7-Phe8 | ECL2, TM5/TM6 | Stabilization of peptide-receptor complex | Chronic pain sensitization |
C-terminal | Phe7-Phe8-Gly9-Leu10-Met11-NH₂ | TM6/TM7, conserved glutamine | G protein activation, high affinity binding | Inflammation, emesis, tumor progression |
Crystallographic studies of human NK1R bound to antagonists have revealed detailed molecular interactions underlying receptor antagonism. The clinically approved antagonists aprepitant and netupitant, along with the progenitor compound CP-99,994, bind within a predominantly hydrophobic orthosteric pocket located between transmembrane helices II, III, IV, V, and VI. These antagonists share a common pharmacophore featuring a central saturated six-membered ring ("core") with two or three bulky substituents ("arms") [5]. In the aprepitant-NK1R complex (2.40 Å resolution), the morpholine core oxygen forms hydrogen bonds with His265⁶⁵⁷, while the trifluoromethylphenyl group (Arm 1) occupies a subpocket formed by Phe268⁶⁶⁰, Phe112³²⁸, and Tyr287⁷³⁹. The fluorophenyl moiety (Arm 2) engages in π-π stacking with Phe117³³³, and the triazolone group (Arm 3) hydrogen-bonds with Gln165⁴⁶⁰ [5].
Netupitant binding (2.20 Å resolution) demonstrates distinct interactions despite similar positioning. Its pyridine nitrogen forms a hydrogen bond with Lys191⁵³⁵, while the chlorophenyl group occupies a deeper subpocket stabilized by hydrophobic contacts with Val116³³², Ile290⁷⁴², and Phe268⁶⁶⁰. Notably, netupitant binding induces a hydrogen-bond network connecting helices V (Ser188⁵³²) and VI (Ser291⁷⁴³) that constricts the extracellular vestibule, preventing agonist access [5]. Rolapitant, with its exceptionally long plasma half-life (≈180 hours), features a unique 1,4-diazepane core and difluorophenyl moiety that confer high receptor occupancy (>90% at 5 days post-dose) without CYP3A4 inhibition, distinguishing it pharmacokinetically from aprepitant and netupitant [4] [1].
Table 4: Structural and Pharmacological Properties of Clinically Developed NK1 Antagonists
Compound | Central Core | Key Structural Moieties | Binding Affinity (Ki, nM) | Plasma Half-life (Hours) | CYP3A4 Interaction |
---|---|---|---|---|---|
Aprepitant | Morpholine | 3,5-Bistrifluoromethylphenyl, fluorophenyl, triazolone | 0.09-0.3 | 9-13 | Moderate inhibitor |
Netupitant | Piperidine | Chlorophenyl, pyridinyl, ethylpyrrolidone | 0.16-0.7 | ≈90 | Moderate inhibitor |
Rolapitant | 1,4-Diazepane | Difluorophenyl, methylsulfonyl | 0.66 | ≈180 | Non-inhibitor |
Fosaprepitant | Phosphoryl morpholine (prodrug) | Converted to aprepitant | Equivalent to aprepitant | Conversion within 30 min | Moderate inhibitor (via aprepitant) |
Casopitant | Piperazine | Trifluoromethoxyphenyl, fluorophenyl | 0.08-0.16 | 15-21 | Moderate inhibitor |
The structural evolution from CP-99,994 to aprepitant illustrates key optimization strategies: reduction of basicity by replacing quinuclidine with piperidine, introduction of electron-withdrawing groups (trifluoromethyl) to enhance receptor affinity, and addition of α-methyl substituents to benzylic positions to improve metabolic stability [3] [5]. These modifications collectively yielded antagonists with improved blood-brain barrier penetration, sustained receptor occupancy, and pharmacokinetic profiles suitable for clinical administration. The high-resolution structural data now available provide a template for designing next-generation antagonists with enhanced selectivity or modified signaling bias [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7